

Initial Characterization of Pks13-TE Inhibitor Series 2: A Technical Guide

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Compound of Interest		
Compound Name:	Pks13-TE inhibitor 2	
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This technical guide provides an in-depth overview of the initial characterization of a promising series of inhibitors targeting the thioesterase (TE) domain of Mycobacterium tuberculosis (Mtb) polyketide synthase 13 (Pks13). Pks13 is a critical enzyme in the mycolic acid biosynthesis pathway, making it an attractive target for novel anti-tuberculosis therapeutics.[1][2] This document outlines the quantitative data, detailed experimental protocols, and key workflows involved in the identification and validation of this inhibitor series.

Executive Summary

A novel series of Pks13-TE inhibitors, designated as Series 2, was identified through a DNA-encoded chemical library (DEL) screening campaign. The initial hit, X13045, demonstrated modest activity, which prompted further structure-activity relationship (SAR) optimization. This led to the development of potent analogs, including X21429, with significant whole-cell activity against M. tuberculosis. The on-target activity of this series was confirmed through the generation of resistant mutants and cross-resistance studies. X-ray crystallography has provided structural insights into the binding mechanism of these inhibitors within the active site of the Pks13-TE domain.

Quantitative Data

The inhibitory activity of the Series 2 compounds was evaluated using both biochemical and whole-cell assays. The data for the initial hit (X13045) and a key optimized analog (X21429)



are summarized below.

Table 1: Biochemical and Whole-Cell Activity of Series 2 Pks13-TE Inhibitors

Compound	Pks13-TE IC50 (μM)	Mtb H37Rv MIC (μM)
X13045	15[1][2]	390[1]
X21429	Not Reported	0.24

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial characterization of the Series 2 Pks13-TE inhibitors.

Pks13-TE Enzymatic Assay

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the Pks13-TE domain.

Protocol:

- Protein Expression and Purification: The Pks13-TE domain of M. tuberculosis Pks13 is expressed and purified to ensure a high-quality enzyme for screening.
- Assay Conditions: The assay is performed in an imidazole-free buffer to avoid interference
 with the enzymatic reaction. The substrate, 5-methyl-umbelliferyl heptanoate (5-MUH), is
 used, which upon hydrolysis by the TE domain, releases a fluorescent product.
- Inhibitor Preparation: Test compounds are serially diluted to various concentrations.
- Reaction Initiation: The purified Pks13-TE enzyme is incubated with the test compounds for a defined period. The enzymatic reaction is then initiated by the addition of the 5-MUH substrate.
- Data Acquisition: The fluorescence of the reaction product is measured over time using a
 plate reader.



• Data Analysis: The rate of the enzymatic reaction is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TAMRA-Based Binding Assay

This assay quantifies the binding affinity of the inhibitors to the Pks13-TE domain.

Protocol:

- Protein and Probe: Purified Pks13-TE is used. A fluorescent probe, such as TAMRA, is
 utilized to compete with the inhibitor for binding to the enzyme's active site.
- Assay Setup: The assay is conducted in a multi-well plate format.
- Competition Binding: A fixed concentration of the TAMRA probe and Pks13-TE are incubated with varying concentrations of the test inhibitor.
- Fluorescence Polarization Measurement: The fluorescence polarization of the TAMRA probe is measured. Binding of the larger enzyme to the small fluorescent probe results in a high polarization signal. When an inhibitor displaces the probe, the polarization signal decreases.
- Data Analysis: IC50 values are calculated by plotting the change in fluorescence polarization against the inhibitor concentration.

M. tuberculosis Whole-Cell Growth Inhibition Assay

This assay determines the minimum inhibitory concentration (MIC) of the compounds required to inhibit the growth of M. tuberculosis.

Protocol:

- Bacterial Strains: Wild-type M. tuberculosis H37Rv and engineered strains (hypomorph and hypermorph for Pks13 expression) are used.
- Culture Conditions: Mtb is cultured in an appropriate liquid medium.

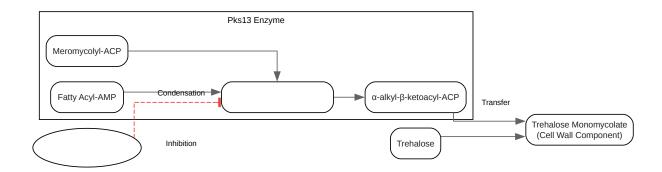


- Compound Preparation: Inhibitors are serially diluted in the culture medium in a 96-well plate format.
- Inoculation: A standardized inoculum of Mtb is added to each well containing the test compound.
- Incubation: The plates are incubated under standard Mtb growth conditions.
- Growth Measurement: Bacterial growth is assessed by measuring optical density or using a viability indicator dye.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. The data is fitted to a Gompertz model to calculate the MIC values.

Visualizations

Mycolic Acid Biosynthesis Pathway and Pks13 Inhibition

The following diagram illustrates the final step of mycolic acid biosynthesis, which is catalyzed by Pks13 and is the target of the Series 2 inhibitors.



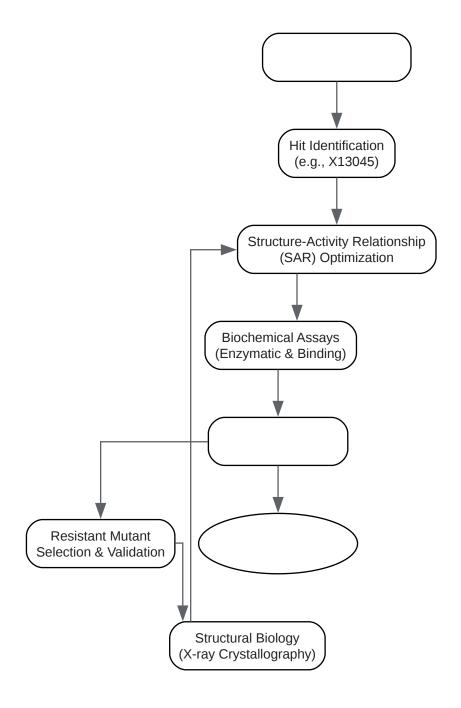
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Caption: Inhibition of the Pks13-TE domain by Series 2 inhibitors blocks mycolic acid synthesis.



Experimental Workflow for Inhibitor Characterization

The logical flow from initial screening to in-cell validation for the Pks13-TE inhibitors is depicted below.



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Caption: Workflow for the identification and characterization of Pks13-TE inhibitors.



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